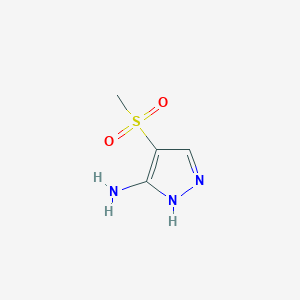

4-(methylsulfonyl)-1H-pyrazol-3-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-(methylsulfonyl)-1H-pyrazol-3-amine is a heterocyclic compound featuring a pyrazole ring substituted with a methylsulfonyl group at the 4-position and an amino group at the 3-position

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(methylsulfonyl)-1H-pyrazol-3-amine typically involves the reaction of 4-chloromethylsulfonyl-1H-pyrazole with ammonia or an amine under suitable conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained between 0°C and 50°C to ensure optimal yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and high throughput. The process may include steps such as purification through recrystallization or chromatography to achieve the desired purity levels.

Análisis De Reacciones Químicas

Types of Reactions

4-(methylsulfonyl)-1H-pyrazol-3-amine undergoes various chemical reactions, including:

Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

Reduction: The amino group can be reduced to form corresponding amines.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

Oxidation: Sulfone derivatives.

Reduction: Secondary or tertiary amines.

Substitution: Various substituted pyrazole derivatives.

Aplicaciones Científicas De Investigación

Pharmaceutical Development

4-(Methylsulfonyl)-1H-pyrazol-3-amine is primarily recognized for its role as an intermediate in the synthesis of pharmaceutical agents. Its derivatives have been explored for their potential in treating inflammatory diseases and pain management.

Case Studies

- Anti-inflammatory Agents : Research indicates that compounds incorporating the pyrazole structure exhibit significant COX-2 inhibition, making them suitable candidates for anti-inflammatory drugs. For instance, dual inhibitors that include pyrazole moieties have shown improved efficacy against COX-2 and soluble epoxide hydrolase (sEH), enhancing their therapeutic potential in inflammatory conditions .

- Cancer Therapeutics : The compound has been utilized in the development of novel anticancer agents. A study demonstrated that pyrazole derivatives exhibited cytotoxic effects on various cancer cell lines, suggesting their potential as chemotherapeutic agents .

Agricultural Chemicals

In agrochemicals, this compound plays a crucial role in developing pesticides and herbicides, contributing to enhanced agricultural productivity.

Data Table: Agrochemical Applications

| Application Type | Compound Example | Activity |

|---|---|---|

| Herbicides | Pyrazole derivatives | Effective against broadleaf weeds |

| Insecticides | Sulfonamide-based pyrazoles | Targeting pest resistance mechanisms |

Material Science

The compound is also being investigated for its applications in material science, particularly in the formulation of advanced materials such as polymers and coatings.

Research Insights

- Polymer Development : Studies have shown that incorporating this compound into polymer matrices can enhance thermal stability and mechanical properties, making it suitable for high-performance applications .

Biochemical Research

In biochemical research, this compound serves as a valuable tool for studying enzyme inhibition and receptor interactions.

Key Findings

- Enzyme Inhibition Studies : The compound has been used to investigate the inhibition mechanisms of various enzymes, providing insights into metabolic pathways and disease mechanisms .

Analytical Chemistry

This compound is employed as a reference standard in analytical methodologies, ensuring accurate detection and quantification of similar compounds.

Analytical Techniques

Mecanismo De Acción

The mechanism of action of 4-(methylsulfonyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including anti-inflammatory or anticancer activities.

Comparación Con Compuestos Similares

Similar Compounds

4-(methylsulfonyl)phenyl derivatives: These compounds share the methylsulfonyl group but differ in the core structure.

Sulfonamide-based indole analogs: These compounds have similar sulfonyl groups but are based on an indole core.

Uniqueness

4-(methylsulfonyl)-1H-pyrazol-3-amine is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Its combination of a methylsulfonyl group and an amino group on the pyrazole ring makes it a versatile compound for various applications in research and industry.

Actividad Biológica

4-(Methylsulfonyl)-1H-pyrazol-3-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including anticancer, anti-inflammatory, and antimicrobial activities, alongside relevant case studies and research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a pyrazole ring substituted with a methylsulfonyl group. This structural feature contributes to its biological activity, particularly in modulating various biochemical pathways.

Anticancer Activity

Recent studies have highlighted the potential of pyrazole derivatives in cancer therapy. The compound has shown promising results in inhibiting the growth of various cancer cell lines:

- Breast Cancer : In vitro studies demonstrated that compounds with a similar pyrazole structure inhibited the proliferation of MDA-MB-231 breast cancer cells significantly .

- Liver Cancer : Research indicated that analogs of this compound exhibited cytotoxic effects against HepG2 liver cancer cells .

- Mechanism of Action : The anticancer activity is believed to be linked to the compound's ability to interfere with cell cycle regulation and apoptosis pathways .

Anti-inflammatory Activity

The anti-inflammatory properties of this compound have also been documented:

- Inhibition of Cytokines : Studies showed that related pyrazole compounds inhibited pro-inflammatory cytokines such as TNF-α and IL-6, indicating potential use in treating inflammatory diseases .

- Comparative Efficacy : In comparative studies, certain derivatives exhibited IC50 values comparable to standard anti-inflammatory drugs like dexamethasone .

Antimicrobial Activity

The antimicrobial efficacy of pyrazole derivatives has been explored extensively:

- Bacterial Inhibition : Compounds similar to this compound have demonstrated activity against Gram-positive and Gram-negative bacteria, suggesting their potential as antibacterial agents .

- Fungal Activity : The compound has also shown antifungal properties against strains like Aspergillus niger, further supporting its broad-spectrum antimicrobial potential .

Table 1: Summary of Biological Activities

Case Study: Anticancer Efficacy

A study focused on synthesizing new pyrazole derivatives, including this compound, revealed that these compounds could inhibit tumor growth in xenograft models. The mechanism involved the downregulation of oncogenic pathways and upregulation of apoptotic markers, showcasing their therapeutic potential in oncology .

Propiedades

IUPAC Name |

4-methylsulfonyl-1H-pyrazol-5-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N3O2S/c1-10(8,9)3-2-6-7-4(3)5/h2H,1H3,(H3,5,6,7) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTGYUUMYDUYXHP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=C(NN=C1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7N3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.